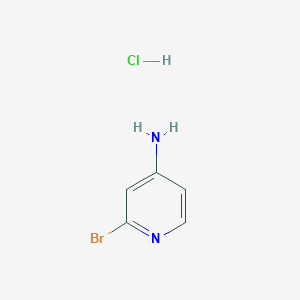

2-Bromopyridin-4-amine hydrochloride

Overview

Description

“2-Bromopyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C5H6BrClN2. It has an average mass of 209.471 Da and a monoisotopic mass of 207.940277 Da . It is used as a medical intermediate .

Synthesis Analysis

A synthetic method of 2-amino-4-bromopyridine has been reported in a patent . The method involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water, and then undergoing a reduction reaction to obtain 2-amino-4-bromopyridine . This preparation method has the advantages of a small number of reaction steps, ease of operation, cheap and readily-available raw materials, high yield, total yield of up to 80.5 percent, and suitability for large-scale preparation .

Molecular Structure Analysis

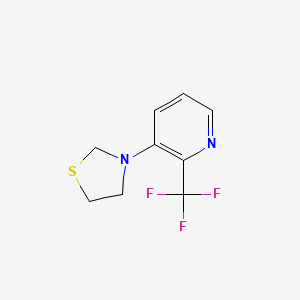

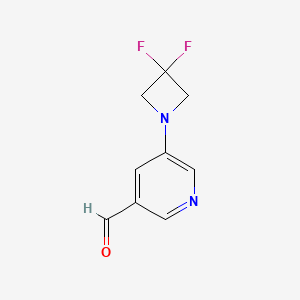

The molecular structure of “this compound” can be represented by the SMILES string Nc1cc(Br)ccn1 .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 142-146 °C .

Scientific Research Applications

Brominated Compounds in Environmental and Toxicological Studies

Brominated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicology. Research by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity provides insights into the global trends and research gaps in studying brominated compounds' environmental and health effects. This study emphasizes the importance of understanding the toxicological profile of such compounds, including 2-Bromopyridin-4-amine hydrochloride, to assess their environmental and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).

Amine-functionalized Compounds in Material Science and Environmental Remediation

Amine-functionalized materials, including metal-organic frameworks (MOFs) and sorbents, have gained attention for their applications in gas capture, particularly CO2, and environmental remediation. Studies by Lin, Kong, & Chen (2016) and Ateia et al. (2019) highlight the potential of amine-functionalized MOFs for CO2 capture and the efficient removal of persistent environmental pollutants using amine-functionalized sorbents. These applications suggest that this compound, with its amine functionality, could be explored for similar applications in environmental science and material engineering (Lin, Kong, & Chen, 2016; Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Brominated and Amine Compounds in Synthetic Chemistry

The synthesis and structural properties of brominated and amine compounds are of significant interest in organic chemistry. Research on various brominated compounds and amine functionalities, as seen in the work of Issac & Tierney (1996), demonstrates the diverse synthetic routes and applications of these compounds in creating novel chemical entities. This indicates the potential of this compound as a building block in synthetic chemistry for the development of new compounds with varied applications (Issac & Tierney, 1996).

Safety and Hazards

Future Directions

Mechanism of Action

The safety data sheet indicates that it may cause skin and eye irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of “2-Bromopyridin-4-amine hydrochloride”. For example, it should be stored away from strong oxidizing agents .

Properties

IUPAC Name |

2-bromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZKHXTJBHXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)